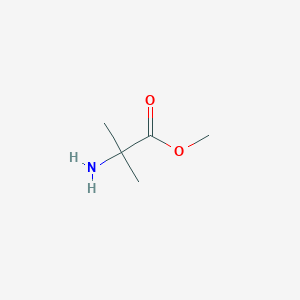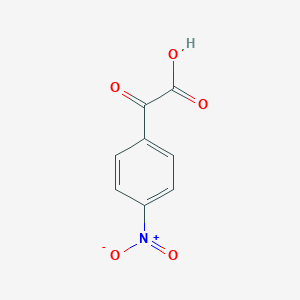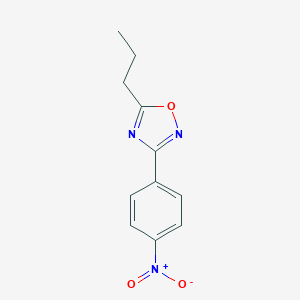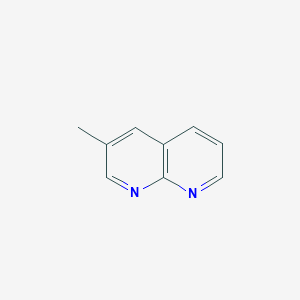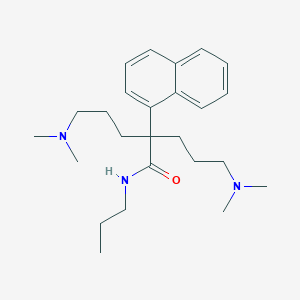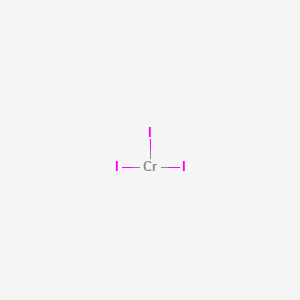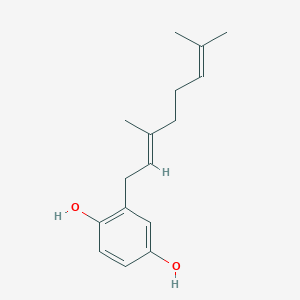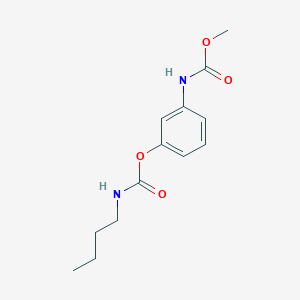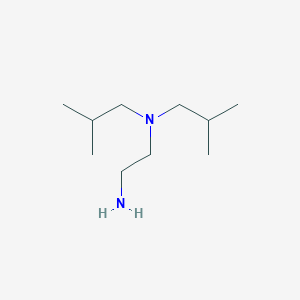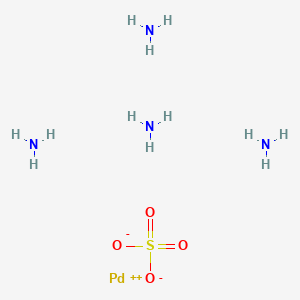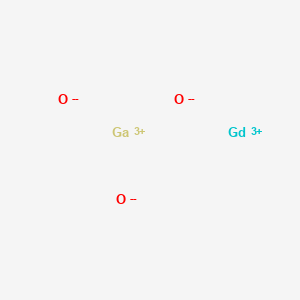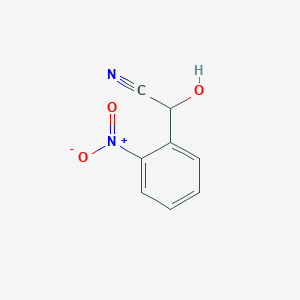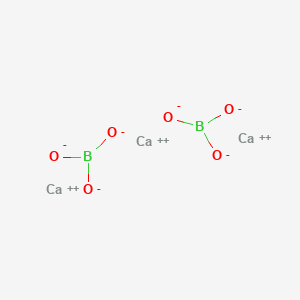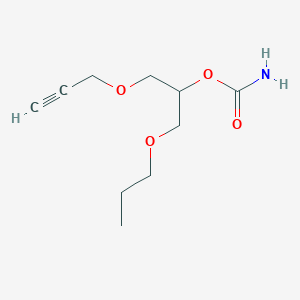
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, also known as OPC-15161, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Efectos Bioquímicos Y Fisiológicos
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory responses. In cancer cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In cardiovascular cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research and development of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, including the investigation of its potential applications in other fields, such as immunology and infectious diseases, the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate involves the reaction of propargyl alcohol with propylene oxide to form (3-prop-2-ynoxypropan-1-ol), which is then reacted with 1-propoxy-2,3-epoxypropane in the presence of a catalyst to form (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate. This method has been reported to have a high yield and purity, making it a promising method for large-scale production of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate.
Aplicaciones Científicas De Investigación
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In neuroprotection, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases. In cardiovascular disease, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to improve endothelial function and reduce inflammation, making it a potential treatment for cardiovascular disease.
Propiedades
Número CAS |
14714-99-9 |
|---|---|
Nombre del producto |
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1-propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-13-7-9(15-10(11)12)8-14-6-4-2/h1,9H,4-8H2,2H3,(H2,11,12) |
Clave InChI |
FMFJBRWNOJKVJK-UHFFFAOYSA-N |
SMILES |
CCCOCC(COCC#C)OC(=O)N |
SMILES canónico |
CCCOCC(COCC#C)OC(=O)N |
Sinónimos |
Carbamic acid 2-propoxy-1-(2-propynyloxymethyl)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



